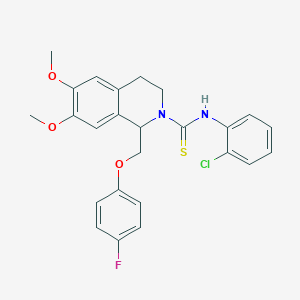![molecular formula C17H21N5O3 B11455221 ethyl 3-[4-methyl-6-oxo-2-(N'-phenylcarbamimidamido)-1,6-dihydropyrimidin-5-yl]propanoate](/img/structure/B11455221.png)
ethyl 3-[4-methyl-6-oxo-2-(N'-phenylcarbamimidamido)-1,6-dihydropyrimidin-5-yl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[4-methyl-6-oxo-2-(N’-phenylcarbamimidamido)-1,6-dihydropyrimidin-5-yl]propanoate is a complex organic compound belonging to the class of dihydropyrimidinones
Preparation Methods
The synthesis of ethyl 3-[4-methyl-6-oxo-2-(N’-phenylcarbamimidamido)-1,6-dihydropyrimidin-5-yl]propanoate typically involves multi-step reactions. One common method is the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is followed by additional steps to introduce the phenylcarbamimidamido group and the propanoate ester . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
Ethyl 3-[4-methyl-6-oxo-2-(N’-phenylcarbamimidamido)-1,6-dihydropyrimidin-5-yl]propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylcarbamimidamido group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-[4-methyl-6-oxo-2-(N’-phenylcarbamimidamido)-1,6-dihydropyrimidin-5-yl]propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research has focused on its potential use as a therapeutic agent due to its ability to inhibit specific enzymes and pathways involved in disease processes.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 3-[4-methyl-6-oxo-2-(N’-phenylcarbamimidamido)-1,6-dihydropyrimidin-5-yl]propanoate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation or the suppression of microbial growth .
Comparison with Similar Compounds
Ethyl 3-[4-methyl-6-oxo-2-(N’-phenylcarbamimidamido)-1,6-dihydropyrimidin-5-yl]propanoate can be compared with other similar compounds, such as:
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares a similar dihydropyrimidinone core but differs in the substituents attached to the ring.
Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another similar compound with different substituents that can affect its biological activity and chemical reactivity. The uniqueness of ethyl 3-[4-methyl-6-oxo-2-(N’-phenylcarbamimidamido)-1,6-dihydropyrimidin-5-yl]propanoate lies in its specific substituents, which confer distinct biological and chemical properties.
Properties
Molecular Formula |
C17H21N5O3 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
ethyl 3-[2-[(E)-[amino(anilino)methylidene]amino]-4-methyl-6-oxo-1H-pyrimidin-5-yl]propanoate |
InChI |
InChI=1S/C17H21N5O3/c1-3-25-14(23)10-9-13-11(2)19-17(21-15(13)24)22-16(18)20-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3,(H4,18,19,20,21,22,24) |
InChI Key |
JZFXDWBFWBFKCP-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(=O)CCC1=C(N=C(NC1=O)/N=C(\N)/NC2=CC=CC=C2)C |
Canonical SMILES |
CCOC(=O)CCC1=C(N=C(NC1=O)N=C(N)NC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chlorobenzyl)-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide](/img/structure/B11455146.png)
![2-Methoxyethyl 4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11455152.png)

![3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-methyl-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]propanamide](/img/structure/B11455169.png)
![7-{3-[(2-fluorobenzyl)oxy]-4-methoxyphenyl}-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11455170.png)
![N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-1-oxopentan-2-yl}cyclohexanecarboxamide](/img/structure/B11455173.png)
![ethyl 6-(4-ethoxybenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11455176.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B11455182.png)
![Propan-2-yl 2-(butylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11455184.png)
![5-(4-Isopropoxyphenyl)-1-methyl-3H,5H,6H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4,7-trione](/img/structure/B11455192.png)
![2-Methoxyethyl 4-(2,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11455206.png)
![7-(3,4-difluorophenyl)-1-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11455212.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[2,2-dimethyl-4-(propan-2-yl)tetrahydro-2H-pyran-4-yl]ethyl}acetamide](/img/structure/B11455217.png)
